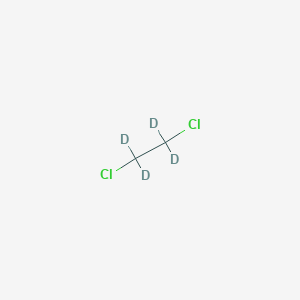

1,2-Dichloroethane-d4

Beschreibung

Overview of Isotopic Perturbation and Its Role in Research

Isotopic perturbation refers to the subtle changes in a molecule's properties upon isotopic substitution. nih.gov While isotopes of an element have the same number of protons and electrons, the difference in the number of neutrons affects their mass. This mass difference leads to variations in vibrational frequencies of chemical bonds, with bonds to heavier isotopes having lower zero-point energies and thus being stronger. fiveable.meacs.org

These seemingly minor perturbations have significant consequences that are exploited in research. In NMR spectroscopy, for instance, isotopic substitution can lead to observable shifts in the resonance frequencies of nearby nuclei, a phenomenon known as an isotope shift. mdpi.com These shifts provide valuable information about molecular structure and bonding, particularly in studies of hydrogen bonding. nih.govacs.org Theoretical calculations of equilibrium isotope effects (EIEs), which predict the preference of a heavier isotope for a particular bonding site, are often compared with experimental NMR data to refine our understanding of these interactions. nih.gov The study of isotopic perturbation is crucial for interpreting the results of deuterium labeling experiments and for designing new molecules with specific desired properties. nih.govacs.org

Eigenschaften

IUPAC Name |

1,2-dichloro-1,1,2,2-tetradeuterioethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl2/c3-1-2-4/h1-2H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLDOOZREJYCGB-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17060-07-0 | |

| Record name | Ethane-1,1,2,2-d4, 1,2-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017060070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17060-07-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Isotopic Enrichment of 1,2-dichloroethane-d4

Methodologies for Deuterium Incorporation in Vicinal Dihalogenated Ethanes

The introduction of deuterium into the vicinal dihalogenated ethane structure, specifically to create 1,2-dichloroethane-d4, can be achieved through several synthetic pathways. These methods focus on incorporating deuterium atoms at specific molecular positions, yielding a product with a high degree of isotopic labeling.

Deuterated Hydrochloric Acid Reaction with Ethylene Derivatives

One method for the synthesis of this compound involves the reaction of ethylene with deuterated hydrochloric acid (DCl) in the presence of a suitable catalyst. smolecule.com This process is analogous to the industrial production of 1,2-dichloroethane, where ethylene is reacted with chlorine. wikipedia.org In this deuterated version, a source of deuterium, DCl, provides the deuterium atoms that are incorporated into the final product. The efficiency of this reaction is dependent on the catalyst used and the reaction conditions.

Another approach involves the conversion of ethylene glycol-d4 to this compound. This can be achieved by treating the deuterated glycol with phosphorus pentachloride (PCl5). Alternatively, reacting ethylene glycol with an excess of fuming hydrochloric acid in a sealed tube under heat has been reported to yield 1,2-dichloroethane. sciencemadness.org By using deuterated starting materials, this method can be adapted for the synthesis of this compound.

Electrophilic Chlorination in Deuterated Environments

Electrophilic chlorination is another key strategy for synthesizing this compound. smolecule.com This method utilizes chlorine gas in a controlled environment to incorporate deuterium into the compound. smolecule.com The reaction mechanism involves the electrophilic addition of chlorine to a deuterated precursor. researchgate.net For instance, the direct chlorination of ethylene in a deuterated solvent can lead to the formation of this compound. The choice of solvent and reaction conditions is critical to ensure high isotopic enrichment and minimize unwanted side reactions.

Addition of Chlorine to Ethylene-d4

A direct and effective method for preparing this compound is the addition of chlorine (Cl2) to ethylene-d4 (C2D4). cdnsciencepub.com This reaction has been reported to produce this compound with high isotopic purity. cdnsciencepub.com The synthesis of the precursor, ethylene-d4, is a critical step and can be achieved from 1,2-dibromoethane-d4. cdnsciencepub.com The subsequent chlorination of ethylene-d4 proceeds readily to yield the desired product. cdnsciencepub.com This method offers a clear and specific pathway to this compound, with the isotopic integrity being primarily determined by the purity of the starting ethylene-d4.

Precursor-Based Deuteration Strategies for this compound

The synthesis of this compound often relies on the availability of deuterated precursors. A common and versatile precursor is 1,2-dibromoethane-d4, which can be readily converted to ethylene-d4. cdnsciencepub.com This ethylene-d4 then serves as a direct starting material for the synthesis of this compound and other deuterated compounds. cdnsciencepub.com The preparation of 1,2-dibromoethane-d4 itself can be achieved with high isotopic purity (99+ atom % D) from acetylene-d2 and deuterium bromide. cdnsciencepub.com

Another precursor strategy involves starting with ethylene oxide-d4. Hydrolysis of ethylene oxide-d4 yields ethylene glycol-d4, which can then be converted to this compound. These precursor-based strategies provide a modular approach to the synthesis, allowing for the preparation of a variety of deuterated compounds from a few key starting materials.

Isotopic Purity and Enrichment Techniques for this compound

Ensuring the high isotopic purity of this compound is paramount for its applications in research and analysis. Various analytical techniques are employed to assess the deuterium atom percent enrichment.

Assessment of Deuterium Atom Percent Enrichment Methodologies

The isotopic enrichment of this compound, which is the percentage of deuterium at the specified atomic positions, is a critical quality parameter. isotope.com Commercially available this compound often has an isotopic purity of 98% or higher. scbt.comsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining isotopic enrichment. While conventional proton NMR (¹H NMR) is limited for highly deuterated compounds due to the low intensity of residual proton signals, Deuterium NMR (²H NMR) is a powerful alternative. sigmaaldrich.com ²H NMR allows for the direct observation and quantification of deuterium atoms in the molecule. sigmaaldrich.com Furthermore, by using non-protonated solvents, a clean spectrum can be obtained, facilitating accurate integration of the deuterium signals to determine the atom % deuterium. sigmaaldrich.com For instance, a certificate of analysis for a batch of this compound showed an isotopic enrichment of 99.58% as determined by ¹H NMR. thermofisher.com

The combination of these analytical methods provides a comprehensive evaluation of the isotopic purity and enrichment of this compound, ensuring its suitability for its intended scientific applications.

Spectroscopic and Chromatographic Methods for Isotopic Purity Determination

The determination of isotopic purity for this compound is crucial and is accomplished using a combination of spectroscopic and chromatographic techniques. These methods confirm the high percentage of deuterium and identify any residual protonated impurities.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for assessing isotopic enrichment.

¹H NMR (Proton NMR): In ¹H NMR spectroscopy, the key indicator of high isotopic purity for this compound is the absence or significant reduction of signals in the spectrum. thermofisher.comdocbrown.info Since deuterium is not detected in a standard proton NMR experiment, a pure sample of this compound will show no peaks corresponding to C-H bonds. The isotopic purity can be calculated by comparing the integration of any residual proton signals against a known internal standard. thermofisher.com

¹³C NMR (Carbon-13 NMR): Due to the symmetry of the this compound molecule, its two carbon atoms are in identical chemical environments. This results in a single resonance peak in the ¹³C NMR spectrum. docbrown.info While not the primary method for determining isotopic purity, it confirms the molecular structure. docbrown.info

Mass Spectrometry (MS): Mass spectrometry distinguishes molecules based on their mass-to-charge ratio. The presence of four deuterium atoms instead of hydrogen atoms results in a distinct mass increase compared to the non-deuterated analog (C₂H₄Cl₂). smolecule.com This mass shift (M+4) allows for clear differentiation and quantification of the deuterated species. scientificlabs.co.uk

| Spectroscopic Property | Observation for this compound | Reference |

| ¹H NMR | Absence of signals confirms high isotopic purity. | thermofisher.comdocbrown.info |

| ¹³C NMR | A single resonance peak due to molecular symmetry. | docbrown.info |

| Mass Shift (vs. C₂H₄Cl₂) | M+4, indicating four deuterium atoms. | scientificlabs.co.uk |

Chromatographic Methods

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (GC-MS), is a powerful technique for both separating this compound from impurities and confirming its identity.

Gas Chromatography-Mass Spectrometry (GC-MS): This method is widely used for the analysis of volatile organic compounds (VOCs). This compound is often employed as a surrogate standard in environmental analysis methods, such as EPA Method 8260C, for quantifying other VOCs. scientificlabs.co.ukepa.gov Its use as a standard demonstrates its predictable chromatographic behavior. In a typical analysis, the compound is separated on a capillary column and detected by the mass spectrometer, which confirms its identity via its mass spectrum and its purity by the absence of co-eluting impurities. fao.org The retention time in the GC system provides one layer of identification, while the mass spectrum provides definitive confirmation. fao.org

| GC Parameter | Typical Value/Type | Reference |

| Technique | Headspace Gas Chromatography | fao.org |

| Column | Fused silica capillary (e.g., polyethylene glycol or polydimethylsiloxane coated) | fao.org |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | fao.org |

| Application | Surrogate standard for VOC analysis | scientificlabs.co.ukepa.gov |

Optimization of Deuteration Yields and Positional Selectivity

Optimizing the synthesis of this compound focuses on maximizing the reaction yield and ensuring the correct placement of deuterium atoms.

Optimization of Deuteration Yields

The yield of this compound is highly dependent on the chosen synthetic pathway and reaction conditions. The direct chlorination of ethylene-d4 has been shown to provide nearly quantitative yields. cdnsciencepub.com This is a significant improvement over earlier methods, such as the catalyzed reaction of acetylene-d₂ and deuterium bromide, which were less efficient. cdnsciencepub.com

General principles for optimizing deuteration reactions often involve careful control of reaction parameters. Studies on other deuteration processes highlight the importance of the solvent; for instance, 1,2-dichloroethane (DCE) itself has been shown to be an effective solvent for certain deuteration reactions due to its high boiling point, which can help drive the reaction to completion. rsc.org The choice of catalyst and reaction temperature are also critical variables that must be fine-tuned to maximize yield and minimize side reactions. rsc.org For the synthesis of this compound, the direct addition of chlorine to ethylene-d4 is a robust reaction that requires minimal optimization to achieve high yields. cdnsciencepub.com

Positional Selectivity

Positional selectivity refers to the specific placement of isotopes within a molecule. For this compound, the desired outcome is the replacement of all four hydrogen atoms with deuterium. The synthetic strategy starting from ethylene-d4 inherently provides absolute positional selectivity. cdnsciencepub.com In ethylene-d4 (D₂C=CD₂), all hydrogen positions are already replaced by deuterium. The subsequent addition of chlorine across the double bond breaks the pi bond but leaves the carbon-deuterium bonds intact, directly yielding Cl-CD₂-CD₂-Cl. cdnsciencepub.com

Therefore, the challenge of positional selectivity is effectively solved by the choice of the starting material. The final purity and selectivity are then confirmed by the analytical methods described previously, primarily NMR and MS, which would detect any misplaced isotopes or incomplete deuteration. thermofisher.comscientificlabs.co.uk

Q & A

Basic Research Questions

Q. What is the role of 1,2-Dichloroethane-d4 in environmental analysis, and how is its recovery monitored?

- Methodological Answer : this compound is widely used as a surrogate in EPA Method 8260 and similar protocols to assess extraction efficiency and matrix effects. Its recovery rates (typically 60–120% for QC samples) are monitored during gas chromatography-mass spectrometry (GC-MS) analysis. If recovery exceeds control limits, data may be flagged but not necessarily invalidated if the surrogate is unrelated to target analytes (e.g., BTEX). Researchers should document deviations and evaluate their impact on data usability .

Q. How should deuterated this compound standards be prepared and stored to ensure analytical integrity?

- Methodological Answer : Prepare stock solutions in methanol at concentrations such as 2000 mg/L, ensuring isotopic purity (e.g., 99 atom % D). Store at –20°C in amber vials to prevent photodegradation and volatilization. Validate purity and stability using GC-MS with isotope dilution, and cross-check against certified reference materials (CRMs) .

Q. What are critical parameters to validate when using this compound in analytical methods?

- Methodological Answer : Key validation parameters include:

- Recovery rates : Compare against established QC ranges (e.g., 70–130%).

- Matrix effects : Test in representative environmental matrices (e.g., groundwater, soil).

- Limit of detection (LOD) and quantification (LOQ) : Determine via signal-to-noise ratios.

- Cross-contamination checks : Use method blanks spiked with deuterated analogs .

Advanced Research Questions

Q. How can researchers troubleshoot high surrogate recovery rates for this compound in QC samples?

- Methodological Answer : Biased high recovery may arise from matrix interferences or incomplete extraction. Mitigate by:

- Optimizing extraction techniques : Adjust purge-and-trap parameters or solid-phase microextraction (SPME) conditions.

- Using isotopically labeled internal standards (e.g., Toluene-d8) to correct for matrix effects.

- Documenting deviations in recovery and applying statistical models (e.g., linear regression) to assess data reliability .

Q. How can molecular simulation data complement experimental studies of this compound’s thermodynamic properties?

- Methodological Answer : Hybrid datasets combining experimental measurements (e.g., vapor-liquid equilibrium data) and molecular dynamics simulations improve the accuracy of equations of state (EoS), such as Helmholtz energy models. Validate simulations against existing phase behavior data (e.g., from 200–560 K) and ensure extrapolation reliability for high-pressure conditions .

Q. How should discrepancies in phase behavior data for this compound be resolved?

- Methodological Answer : Cross-validate conflicting data (e.g., vapor-liquid equilibrium values from different sources) using:

- Statistical analysis : Calculate confidence intervals for experimental measurements.

- Sensitivity testing : Evaluate the impact of temperature/pressure calibration errors.

- Peer-reviewed EoS frameworks : Compare results against established models like those published in Journal of Chemical & Engineering Data .

Q. What protocols assess the stability of this compound in environmental samples under varying conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing spiked samples to extreme temperatures, pH levels, or UV light. Quantify degradation using GC-MS and compare degradation kinetics (e.g., half-life) against control samples. Report stability thresholds for field application .

Q. How should researchers handle data qualification when surrogate recovery limits are exceeded but target analytes are unaffected?

- Methodological Answer : If this compound recovery fails QC criteria but target analytes (e.g., chlorinated solvents) meet validation standards:

- Flag data with clear annotations (e.g., “surrogate recovery biased high”).

- Perform robustness testing : Re-analyze subsets to confirm target analyte consistency.

- Justify usability in publications by demonstrating analytical precision for primary analytes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.